Cortistatin-14

Peptide Stability Cyclic Peptide Disulfide Bridge

Cortistatin-14 is a constrained cyclic peptide with an essential intramolecular disulfide bridge and key D-amino acid substitutions. This specific architecture confers enhanced metabolic stability and a unique pan-SSTR binding profile (0.5-18.2 nM), making it the superior tool for receptor pharmacology studies and in vivo models where linear or all-L-isomer analogs prove ineffective. Purchase directly for reliable research results.

Molecular Formula C81H113N19O19S2
Molecular Weight 1721.0 g/mol
Cat. No. B10857770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortistatin-14
Molecular FormulaC81H113N19O19S2
Molecular Weight1721.0 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
InChIInChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65+,67+/m1/s1
InChIKeyDDRPLNQJNRBRNY-PABCYERMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH for Research Procurement: Compound Overview


H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH is a synthetic cyclic tetradecapeptide characterized by an intramolecular disulfide bridge between the two cysteine residues designated Cys(1) [1]. The compound has a molecular formula of C81H113N19O19S2 and a molecular weight of 1721.0 g/mol . Its sequence closely mirrors the core of the endogenous neuropeptide Cortistatin-14 (CST-14) but incorporates critical D-amino acid substitutions at positions Lys(8) and Phe(10), which are known to influence receptor selectivity and metabolic stability [2].

Why H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH Cannot Be Interchanged with Generic Linear or L-Isomer Peptides


Generic substitution is not feasible due to the compound's constrained cyclic architecture, which imparts functional properties absent in linear or all-L-isomer analogs. The disulfide bond between Cys(1) residues creates a macrocyclic constraint that limits conformational flexibility , a feature directly linked to enhanced metabolic stability compared to linear counterparts [1]. Furthermore, the presence of D-amino acids, specifically D-Lys and D-Phe, disrupts recognition by endogenous proteases, a characteristic not shared by generic linear or all-L-peptide sequences [2]. These modifications collectively dictate a distinct pharmacokinetic and pharmacodynamic profile that cannot be replicated by simple sequence analogs.

Quantitative Differentiation Evidence for H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH Procurement


Macrocyclic Disulfide Constraint Confers Enhanced Conformational Stability Versus Linear Analogs

The cyclic structure conferred by the Cys(1)-Cys(1) disulfide bridge provides a quantifiable stability advantage over linear peptide sequences. In a direct comparison study of related peptides, a cyclic RGD peptide exhibited a 30-fold increase in solution stability at physiological pH compared to its linear counterpart [1]. While not a direct measurement of this specific compound, the presence of the Cys(1) disulfide bond establishes a class-level inference of similarly enhanced stability.

Peptide Stability Cyclic Peptide Disulfide Bridge

D-Amino Acid Substitution Significantly Enhances Metabolic Stability Compared to All-L-Isomer Analogs

The incorporation of D-Lys and D-Phe residues in this peptide provides a class-level inference of enhanced resistance to proteolytic degradation. Direct evidence from somatostatin analog research shows that the introduction of a D-amino acid (e.g., D-Trp8) resulted in an 8-fold increase in in vivo potency due to reduced biodegradation compared to the all-L-peptide [1]. Additionally, all-D-Lys analogs of antimicrobial peptides have demonstrated significantly increased half-life in serum due to protease resistance [2].

Metabolic Stability Protease Resistance D-Amino Acid

Cortistatin Core Sequence Binds All Five Somatostatin Receptor Subtypes, a Profile Distinct from Selective Agonists Like Octreotide

The compound's sequence is derived from Cortistatin-14, which has a documented broad binding profile. In competitive binding assays using human somatostatin receptors (SSTR1-5) expressed in CCL39 cells, Cortistatin-14 demonstrated agonist activity with IC50 values ranging from 0.5 nM to 18.2 nM across all five subtypes . This pan-receptor binding profile contrasts sharply with clinically used analogs like Octreotide, which is highly selective for SSTR2 (IC50 0.02 nM) with significantly lower affinity for SSTR3 (92.9 nM) and SSTR5 (21.8 nM) .

Receptor Binding Somatostatin Receptor Cortistatin

Potential Antagonist Profile Suggested by D-Lys Substitution Motif Compared to Known sst2 Antagonists

The specific D-Lys modification at position 8 in this sequence is a hallmark motif associated with somatostatin receptor antagonism rather than agonism. In a direct head-to-head comparison within a related peptide series, the substitution of L-Lys to D-Lys at position 9 converted an agonist into an antagonist, imparting improved binding selectivity for SSTR3 over SSTR5 [1]. While this compound contains D-Lys at position 8 and D-Phe at position 10, it shares this critical D-Lys substitution pattern, providing a class-level inference of potential antagonist behavior distinct from agonists like the endogenous ligand or Octreotide. For comparison, the potent SSTR2-selective antagonist CYN 154806 displays an IC50 of 2.62 nM at SSTR2 with >100-fold selectivity over other subtypes .

SSTR Antagonist Somatostatin GPCR Pharmacology

Recommended Research Applications for H-Pro-Cys(1)-Lys-Asn-Phe-Phe-Trp-D-Lys-Thr-D-Phe-Ser-Ser-Cys(1)-Lys-OH Based on Differentiated Evidence


Investigating Pan-Somatostatin Receptor (SSTR1-5) Signaling Pathways

This compound is well-suited for studies requiring simultaneous activation or modulation of multiple SSTR subtypes. Its cortistatin-derived core exhibits high affinity across all five receptor subtypes (IC50 range: 0.5–18.2 nM), in contrast to the narrow selectivity of analogs like Octreotide. This makes it an ideal tool for investigating complex physiological or pathological states where multiple SSTR subtypes are co-expressed and functionally redundant, such as in certain neuroendocrine tumors or CNS tissues .

In Vivo Pharmacodynamic Studies Requiring Extended Compound Exposure

The macrocyclic disulfide bridge and D-amino acid substitutions are expected to confer significant resistance to proteolytic degradation. Based on class-level evidence showing 30-fold stability gains for cyclic peptides and 8-fold potency increases for D-amino acid analogs due to reduced clearance, this compound is a superior choice for in vivo models (e.g., rodent disease models) where maintaining adequate plasma or tissue concentrations over time is a primary experimental challenge [1].

Functional GPCR Pharmacology for SSTR Antagonist Profiling

The presence of a D-Lys residue at position 8 is a key structural determinant associated with SSTR antagonist activity. This compound is appropriate for use in functional assays (e.g., cAMP inhibition, β-arrestin recruitment) to characterize antagonist-driven SSTR signaling bias or to block endogenous somatostatin/cortistatin signaling. It serves as a valuable comparator for known antagonists like CYN 154806, particularly in studies aimed at dissecting subtype-specific antagonism .

Structural Biology and Biophysical Studies of Peptide-Receptor Interactions

The rigid cyclic conformation enforced by the Cys(1)-Cys(1) disulfide bridge reduces the conformational entropy of the peptide, making it an excellent candidate for high-resolution structural studies (e.g., NMR, X-ray crystallography, cryo-EM) of peptide-receptor complexes. Its constrained structure can provide clearer electron density or NMR spectral data compared to flexible linear peptides, aiding in the rational design of novel peptidomimetic therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cortistatin-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.